methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a chemical compound belonging to the benzazepine family This compound is characterized by a benzene ring fused to an azepine ring, with a methyl ester group attached to the seventh carbon of the benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzazepine ring.
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Similar structure but lacks the carboxylate group.
Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate: Similar structure with variations in the position of the carboxylate group.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: Contains additional substituents like chlorine and nitro groups.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group at the seventh position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
VBECDLULMQOODI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.